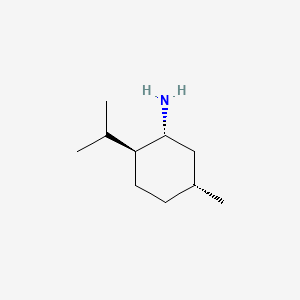
Triethoxy(3-thiocyanatopropyl)silane
Overview
Description
Triethoxy(3-thiocyanatopropyl)silane is a bifunctional, sulfur-containing organosilane. It is commonly used as a coupling agent and surface modifier in various industrial applications, particularly in rubber and polymer industries. The compound is known for its ability to improve the reinforcing properties of fillers that contain hydroxyl groups .
Mechanism of Action
Target of Action
Triethoxy(3-thiocyanatopropyl)silane, also known as 3-Thiocyanatopropyltriethoxysilane, is a bifunctional, sulfur-containing organosilane . Its primary targets are fillers that contain hydroxyl groups . These fillers are commonly found in various materials, including rubber and other polymers .
Mode of Action
This compound interacts with its targets (hydroxyl group-containing fillers) through a process known as silanization . During this process, the silane molecule forms a bond with the hydroxyl group on the filler surface, creating a strong, durable link between the filler and the surrounding material .
Biochemical Pathways
The silanization process affects the biochemical pathways related to the physical and mechanical properties of the material . By forming a strong bond with the filler, the silane molecule helps to enhance the filler’s reinforcing properties . This can lead to improvements in various downstream effects, such as the material’s tensile strength, tearing strength, and abrasive resistance .
Pharmacokinetics
While the term “pharmacokinetics” typically refers to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drugs in the body, in the context of a chemical compound like this compound, it can refer to how the compound behaves in a given material or environment. The compound is known to react slowly with moisture/water , which can influence its distribution and stability in the material.
Result of Action
The result of the action of this compound is an improvement in the physical and mechanical properties of vulcanizates . It can enhance tensile strength, tearing strength, and abrasive resistance, and reduce the compression set of vulcanizates . This leads to a more durable and resilient material.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of moisture can affect the rate of silanization . Moreover, the compound’s stability may be affected by factors such as temperature and pH . Therefore, it’s crucial to consider these environmental factors when using this compound to ensure optimal efficacy and stability.
Biochemical Analysis
Biochemical Properties
Triethoxy(3-thiocyanatopropyl)silane plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable bonds between different materials. The thiocyanate group in this compound can form covalent bonds with amino groups in proteins, leading to the formation of stable protein-silane conjugates. This interaction is crucial in applications where strong and durable bonds are required, such as in the production of composite materials and coatings .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with proteins can lead to changes in protein function and stability, which in turn can impact cellular activities. For example, the modification of cell surface proteins by this compound can alter cell adhesion and communication, affecting processes such as cell migration and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to proteins through its thiocyanate group, forming stable covalent bonds. This binding can lead to enzyme inhibition or activation, depending on the specific protein involved. Additionally, this compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins. These molecular interactions are essential for the compound’s role in various biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of (3-thiocyanatopropyl)silanetriol and ethanol. This hydrolysis process can affect the compound’s long-term stability and its interactions with biomolecules. Studies have shown that this compound can maintain its activity for extended periods, but its effectiveness may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular activities. Toxicity studies have shown that this compound has a relatively low acute toxicity, with an oral LD50 of 986 mg/kg in rats. At higher doses, the compound can cause adverse effects, including changes in liver and kidney function .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its hydrolysis to (3-thiocyanatopropyl)silanetriol and ethanol. The hydrolysis products can further interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s interactions with metabolic enzymes can influence its breakdown and clearance from the body, impacting its overall bioavailability and effectiveness .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments. These interactions can affect the compound’s localization and accumulation, influencing its activity and function in different tissues .
Subcellular Localization
This compound can localize to specific subcellular compartments, where it exerts its effects on cellular function. The compound’s targeting signals and post-translational modifications can direct it to particular organelles, such as the endoplasmic reticulum or mitochondria. This subcellular localization is crucial for the compound’s activity, as it allows for precise interactions with specific biomolecules and cellular structures .
Preparation Methods
Triethoxy(3-thiocyanatopropyl)silane can be synthesized through the reaction of 3-chloropropyltriethoxysilane with potassium thiocyanate. The reaction typically takes place in an organic solvent such as ethanol, under reflux conditions . The industrial production of this compound involves similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Triethoxy(3-thiocyanatopropyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: In the presence of moisture, the ethoxy groups can hydrolyze to form silanol groups, which can further condense to form siloxane bonds.
Oxidation and Reduction: The sulfur atom in the thiocyanate group can participate in oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Triethoxy(3-thiocyanatopropyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent to improve the adhesion between inorganic fillers and organic polymers.
Biology: The compound can be used to modify surfaces for biological assays and diagnostics.
Industry: It is widely used in the rubber industry to enhance the mechanical properties of rubber products, such as tensile strength, tearing strength, and abrasion resistance
Comparison with Similar Compounds
Triethoxy(3-thiocyanatopropyl)silane can be compared with other organosilanes such as:
3-Aminopropyltriethoxysilane: Used for similar coupling applications but contains an amino group instead of a thiocyanate group.
3-Mercaptopropyltriethoxysilane: Contains a mercapto group and is used for applications requiring sulfur functionality.
Vinyltriethoxysilane: Contains a vinyl group and is used for crosslinking and polymer modification.
The uniqueness of this compound lies in its thiocyanate group, which provides specific reactivity and functionality not found in other organosilanes .
Properties
IUPAC Name |
3-triethoxysilylpropyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3SSi/c1-4-12-16(13-5-2,14-6-3)9-7-8-15-10-11/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMVWLQFAYGKSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCSC#N)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044659 | |
| Record name | 3-(Triethoxysilyl)propyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Thiocyanic acid, 3-(triethoxysilyl)propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
34708-08-2 | |
| Record name | (3-Thiocyanatopropyl)triethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34708-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Triethoxysilyl)propyl thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034708082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiocyanic acid, 3-(triethoxysilyl)propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Triethoxysilyl)propyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxy(3-thiocyanatopropyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(TRIETHOXYSILYL)PROPYL THIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFK8NDL8UF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Thiocyanatopropyltriethoxysilane interact with metal ions and what are the implications for adsorption applications?
A1: 3-Thiocyanatopropyltriethoxysilane exhibits a strong affinity for metal ions, particularly cadmium (II). This interaction stems from the presence of the thiocyanato (-SCN) group within its structure. This group acts as a Lewis base, readily donating electrons to form coordinate bonds with metal cations. [] This interaction forms the basis for its application in removing heavy metal ions like cadmium from aqueous solutions. [, ] The adsorption capacity of TCPTES-modified materials has been shown to be significantly higher compared to unmodified materials, highlighting its potential in environmental remediation. []
Q2: What is the role of 3-Thiocyanatopropyltriethoxysilane in the synthesis of hollow silica nanospheres?
A2: 3-Thiocyanatopropyltriethoxysilane serves as a crucial component in a novel "functional group difference-based selective etching" strategy for synthesizing hollow silica nanospheres. [] In this approach, TCPTES is used to functionalize the outer shell of core-shell silica nanospheres. The differential stability of the thiocyanato group in the outer shell compared to the inner core allows for selective etching of the core using sodium carbonate (Na2CO3). This process ultimately leads to the formation of thiocyanato group-functionalized hollow silica nanospheres (TC-HSNSs). []
Q3: Can 3-Thiocyanatopropyltriethoxysilane be used to create photoresponsive materials?
A3: Yes, research indicates that 3-Thiocyanatopropyltriethoxysilane can be used to create photoresponsive nanocapsules. [] These nanocapsules are synthesized through a sol-gel reaction using TCPTES as a precursor. The resulting organosilica nanocapsules exhibit sensitivity to light and undergo rupture upon irradiation. This light-triggered release mechanism makes them potentially valuable for controlled drug or dye delivery applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
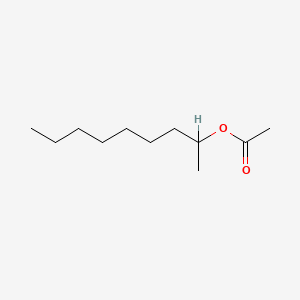
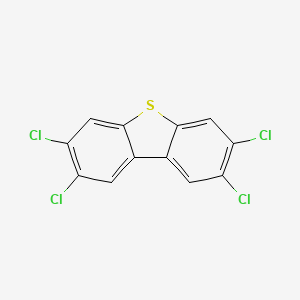

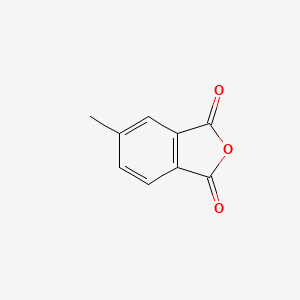
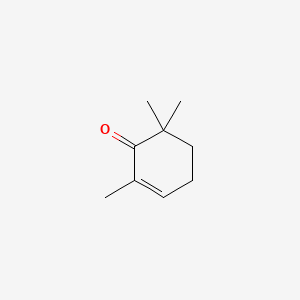
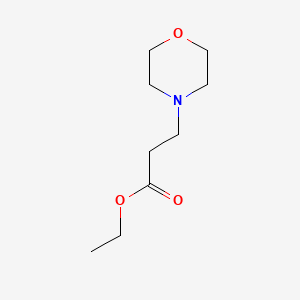

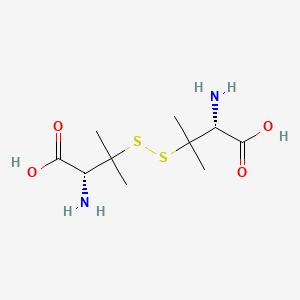
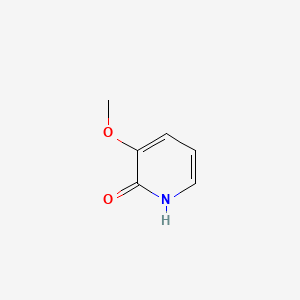
![9-chloro-11H-benzo[a]carbazole](/img/structure/B1346939.png)
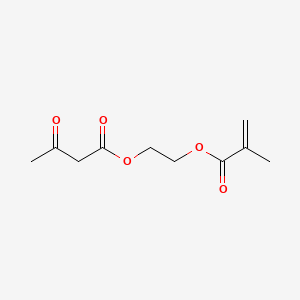

![2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1346943.png)
